Home > Products > Screening Compounds P114361 > 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid - 933727-06-1

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Catalog Number: EVT-1738436
CAS Number: 933727-06-1
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid belongs to a class of compounds known as benzoxazepinones. These compounds are characterized by a fused ring system comprising a benzene ring and an oxazepine ring. The specific compound serves as a key structural motif in various pharmaceutical agents and research chemicals. Its derivatives have shown potential in several therapeutic areas. For instance, they have been investigated for their activity as gamma-secretase inhibitors for treating Alzheimer's disease []. Additionally, they have been explored as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, particularly for PPARα, which plays a role in lipid metabolism [, ].

Synthesis Analysis

One method involves a multi-step process starting from readily available chiral enantiopure 1,2-amino alcohols and salicylaldehydes []. This route involves the formation of cyclic imines, followed by a highly diastereoselective Ugi–Joullié reaction. This reaction allows for the introduction of up to four diversity inputs, leading to the formation of trans tetrahydrobenzo[f][1,4]oxazepines. The desired cis isomer can be obtained through a base-catalyzed epimerization under thermodynamic control. Finally, the carboxylic acid moiety can be introduced through appropriate synthetic manipulations.

Another approach involves a scalable synthesis of the 7-bromobenzoxazepine core, followed by a telescoped synthesis to incorporate the desired substituents []. This process involves preparing 3-fluoro-2-methyl-4-(methylsulfonyl)benzoic acid and tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate as key intermediates. These intermediates are then coupled and further elaborated to produce the target 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid derivative.

Molecular Structure Analysis

2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid features a fused ring system consisting of a benzene ring and a seven-membered oxazepine ring. The oxazepine ring contains an oxygen atom and a nitrogen atom, with the carboxylic acid group attached to the benzene ring. The relative configuration of substituents on the oxazepine ring can significantly influence the biological activity of the molecule. For instance, the trans configuration at the junction of the benzene and oxazepine rings is often preferred for optimal activity in certain applications, such as gamma-secretase inhibition [].

Chemical Reactions Analysis

One significant chemical reaction involving 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid is its use in amide bond formation. This reaction is crucial for linking the benzoxazepine core to other molecular fragments during the synthesis of more complex molecules, such as kinase inhibitors []. This amide bond formation typically employs standard peptide coupling conditions using coupling reagents like HATU or EDC.HCl.

Mechanism of Action

For example, as gamma-secretase inhibitors, these compounds bind to the active site of the gamma-secretase enzyme complex, preventing the cleavage of amyloid precursor protein (APP). This inhibition reduces the production of amyloid beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease [].

In the case of PPAR agonists, these compounds bind to and activate PPARs, particularly PPARα, leading to the modulation of gene expression involved in lipid metabolism [, ]. The specific conformational changes induced by the binding of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid derivatives to PPARs dictate their agonistic activity.

Applications
  • Alzheimer's Disease: These compounds show promise as gamma-secretase inhibitors, aiming to reduce the production of amyloid beta (Aβ) peptides implicated in Alzheimer's disease [].
  • Metabolic Disorders: Derivatives of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid have been investigated for their PPAR agonistic activity, potentially addressing metabolic disorders linked to lipid dysregulation [, ].
  • Kinase Inhibitors: The benzoxazepine core, particularly 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid derivatives, serves as a scaffold for developing kinase inhibitors, offering potential applications in cancer therapy and other diseases involving dysregulated kinase activity [].

Compound 1: Benzoxazepinone derivatives

Compound Description: These derivatives, as represented by formula (I) in the research, are characterized by a benzoxazepinone core structure. They are investigated for their potential as gamma-secretase inhibitors, which have implications for treating Alzheimer's disease. []

Relevance: The benzoxazepinone derivatives share the core benzoxazepine structure with 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid. The key difference lies in the presence of a carbonyl group at the 5-position of the seven-membered ring and various substituents (R1, R2, R3, R4) in the benzoxazepinone derivatives, influencing their pharmacological properties. []

Formula (I)

    Compound 2: (S)-2-{4-methoxy-3-[4-(trifluoromethyl)benzylcarbamoyl]benzyl}butanoic acid (KCL)

    Compound Description: KCL is a known selective PPARα agonist. Researchers synthesized conformationally restricted heterocyclic derivatives of KCL, including those incorporating 3,4-dihydro-2H-benzo[e][1,3]oxazine and 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine skeletons. [, ]

    Relevance: While KCL itself does not share the core benzoxazepine structure with 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid, it serves as a structural basis for developing related compounds that do. These derivatives were designed to explore the impact of cyclization on PPAR agonistic activity, with the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine skeleton representing a key structural modification. [, ]

    Compound 3: 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives

    Compound Description: These derivatives are a class of conformationally restricted heterocyclic compounds. They were synthesized and evaluated alongside 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives to examine the effects of cyclizing the amide bond in KCL on PPAR agonistic activity. [, ]

    Relevance: These compounds, along with the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines, represent modifications to the KCL structure. While not directly analogous to 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid, their inclusion in the study highlights the exploration of different heterocyclic scaffolds as potential PPAR agonists, offering insights into structure-activity relationships. [, ]

    Compound 4: tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate

    Compound Description: This compound is a key intermediate in the synthesis of a specific mTOR inhibitor containing a benzoxazepine core. A scalable synthetic process for this compound was developed. []

    Relevance: This compound is a direct structural analog of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid. The primary difference lies in the presence of a bromine atom at the 7-position and a tert-butyl carboxylate group at the 4-position in the analog. This highlights the versatility of the tetrahydrobenzo[f][1,4]oxazepine scaffold for developing various biologically active molecules. []

    Compound 5: 5-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-2-amine dihydrochloride

    Compound Description: This compound is a significant intermediate derived from tert-butyl 7-bromo-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate in the multistep synthesis of the mTOR inhibitor. []

    Relevance: This compound is another direct structural analog of 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid. The distinctions include an amine group at the 2-position and the absence of a carboxylic acid group at the 7-position. This further exemplifies the utility of the tetrahydrobenzo[f][1,4]oxazepine framework as a building block in complex molecule synthesis. []

    Properties

    CAS Number

    933727-06-1

    Product Name

    2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

    IUPAC Name

    2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid

    Molecular Formula

    C10H11NO3

    Molecular Weight

    193.2 g/mol

    InChI

    InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13)

    InChI Key

    HUCSBOCFVLJDPW-UHFFFAOYSA-N

    SMILES

    C1COC2=C(CN1)C=C(C=C2)C(=O)O

    Canonical SMILES

    C1COC2=C(CN1)C=C(C=C2)C(=O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.